1-(But-3-en-1-yl)-4-fluorobenzene
Overview
Description
1-(But-3-en-1-yl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a but-3-en-1-yl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with a but-3-en-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-fluorobenzene, followed by the addition of the but-3-en-1-yl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, ensuring high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The double bond in the but-3-en-1-yl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: NaOMe, methanol
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated alkyl derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-(But-3-en-1-yl)-4-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-4-fluorobenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the but-3-en-1-yl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-(But-3-en-1-yl)-4-methylbenzene
- 1-(But-3-en-1-yl)-4-chlorobenzene
- 1-(But-3-en-1-yl)-4-bromobenzene
Comparison: 1-(But-3-en-1-yl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its methyl, chloro, and bromo analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-but-3-enyl-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFAIJCWQUVINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382042 | |
Record name | 1-(But-3-en-1-yl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248-13-7 | |
Record name | 1-(3-Buten-1-yl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2248-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(But-3-en-1-yl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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